molecular formula C23H26O4 B1239795 3-Geranyl-2,4,6-trihydroxybenzophenone

3-Geranyl-2,4,6-trihydroxybenzophenone

Cat. No. B1239795
M. Wt: 366.4 g/mol
InChI Key: ZAIQNYMNZNXUAF-FOWTUZBSSA-N
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Description

3-geranyl-2,4,6-trihydroxybenzophenone is a member of the class of benzophenones that is benzophenone substituted by a geranyl group at position 3 and hydroxy groups at positions 2, 4 and 6 respectively. Isolated from Leontonyx and Garcinia vieillardii, it exhibits a significant antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of benzophenones and a polyphenol.

Scientific Research Applications

Natural Source Identification

3-Geranyl-2,4,6-trihydroxybenzophenone has been identified in various natural sources. It was found in the aerial part of Hypericum sampsonii, along with other prenylated phloroglucinol derivatives (Lin & Wu, 2003). Additionally, it has been isolated from the leaves of Tovomita longifolia, exhibiting cytotoxic and antimicrobial activities (Pecchio et al., 2006).

Cytotoxic and Antimicrobial Properties

Studies have demonstrated the cytotoxic and antimicrobial properties of 3-Geranyl-2,4,6-trihydroxybenzophenone. It showed activity against various human cancer cell lines and exhibited antimicrobial properties against different bacterial strains (Pecchio et al., 2006).

Synthesis and Structural Analysis

The synthesis of geranyl phenyl ethers, including compounds related to 3-Geranyl-2,4,6-trihydroxybenzophenone, has been described, highlighting different reactivities and structural insights (Baek, Perry, & Weavers, 1998). These syntheses contribute to understanding the chemical properties and potential applications of such compounds.

Enzymatic Activity

Studies on 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon have provided insights into the enzymatic processes involving prenylation, which is crucial for the biosynthesis of compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (Mühlenweg, Melzer, Li, & Heide, 1998).

Biotransformation Potential

Research on Piper crassinervium (Piperaceae) highlighted its ability to perform geranylations on aromatic substrates, indicating potential biotransformation applications for compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (López et al., 2010).

Bioactive Compounds in Plant Defense

The geranylation of phenolic compounds in plants, such as those found in Phacelia ixodes, plays a role in plant defense mechanisms, providing insights into the ecological and biological significance of compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (Reynolds & Rodríguez, 1981).

Antifungal Applications

Geranylphenols, including derivatives of 3-Geranyl-2,4,6-trihydroxybenzophenone, have been synthesized and evaluated for their antifungal effects, particularly against Botrytis cinerea, suggesting potential agricultural applications (Espinoza et al., 2014).

properties

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C23H26O4/c1-15(2)8-7-9-16(3)12-13-18-19(24)14-20(25)21(23(18)27)22(26)17-10-5-4-6-11-17/h4-6,8,10-12,14,24-25,27H,7,9,13H2,1-3H3/b16-12+

InChI Key

ZAIQNYMNZNXUAF-FOWTUZBSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Geranyl-2,4,6-trihydroxybenzophenone
Reactant of Route 2
3-Geranyl-2,4,6-trihydroxybenzophenone
Reactant of Route 3
3-Geranyl-2,4,6-trihydroxybenzophenone
Reactant of Route 4
3-Geranyl-2,4,6-trihydroxybenzophenone
Reactant of Route 5
3-Geranyl-2,4,6-trihydroxybenzophenone
Reactant of Route 6
3-Geranyl-2,4,6-trihydroxybenzophenone

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